tert-Butyl 3-(6-methoxypyridin-3-yl)propanoate
Overview
Description
tert-Butyl 3-(6-methoxypyridin-3-yl)propanoate: is an organic compound with the molecular formula C13H19NO3 and a molecular weight of 237.3 g/mol . It is a liquid at room temperature and is known for its applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(6-methoxypyridin-3-yl)propanoate typically involves the esterification of 3-(6-methoxypyridin-3-yl)propanoic acid with tert-butyl alcohol in the presence of a strong acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield . The product is then purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(6-methoxypyridin-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group on the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
tert-Butyl 3-(6-methoxypyridin-3-yl)propanoate is utilized in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound finds applications in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(6-methoxypyridin-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can modulate the activity of these targets, leading to various biochemical effects . The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-methoxypyrrolidine-1-carboxylate
- tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate
Uniqueness
tert-Butyl 3-(6-methoxypyridin-3-yl)propanoate is unique due to its specific structural features, such as the methoxy group on the pyridine ring and the tert-butyl ester group . These features confer distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
tert-butyl 3-(6-methoxypyridin-3-yl)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-12(15)8-6-10-5-7-11(16-4)14-9-10/h5,7,9H,6,8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAQDFRYXBSRNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1=CN=C(C=C1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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